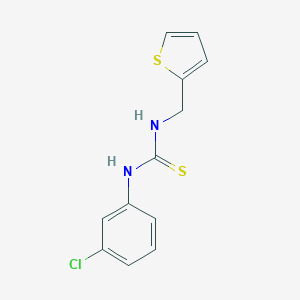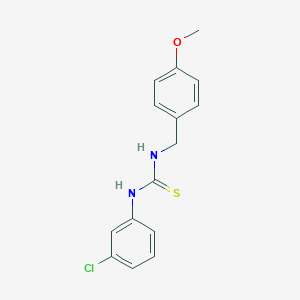![molecular formula C22H22BrClN6OS B449536 2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE](/img/structure/B449536.png)
2-({4-ALLYL-5-[(4-CHLOROANILINO)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]ACETOHYDRAZIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-bromophenyl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-bromophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbon disulfide.
Introduction of the Allyl and Chloroanilino Groups: The allyl group can be introduced via an allylation reaction, while the chloroanilino group can be added through a nucleophilic substitution reaction.
Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction using thiol reagents.
Formation of the Acetohydrazide Moiety: The acetohydrazide moiety can be synthesized through a condensation reaction involving hydrazine and an appropriate acyl chloride.
Final Coupling Reaction: The final compound is obtained by coupling the triazole derivative with the acetohydrazide moiety under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the triazole ring or the hydrazide moiety, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloroanilino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as alkyl halides or aryl halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced triazole or hydrazide derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
The compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and protein binding due to its triazole ring and hydrazide moiety.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its triazole ring is known for its antimicrobial and antifungal properties.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-bromophenyl)ethylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can interact with enzyme active sites, inhibiting their activity. The hydrazide moiety can form hydrogen bonds with protein residues, affecting protein function. The sulfanyl group can undergo redox reactions, influencing cellular redox balance.
Comparación Con Compuestos Similares
Similar Compounds
- **2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-fluorophenyl)ethylidene]acetohydrazide
- **2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-methylphenyl)ethylidene]acetohydrazide
Uniqueness
The uniqueness of 2-({4-allyl-5-[(4-chloroanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N’-[1-(4-bromophenyl)ethylidene]acetohydrazide lies in its combination of functional groups, which provides a diverse range of chemical reactivity and biological activity. The presence of the bromophenyl group enhances its potential interactions with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C22H22BrClN6OS |
|---|---|
Peso molecular |
533.9g/mol |
Nombre IUPAC |
N-[1-(4-bromophenyl)ethylideneamino]-2-[[5-[(4-chloroanilino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H22BrClN6OS/c1-3-12-30-20(13-25-19-10-8-18(24)9-11-19)27-29-22(30)32-14-21(31)28-26-15(2)16-4-6-17(23)7-5-16/h3-11,25H,1,12-14H2,2H3,(H,28,31) |
Clave InChI |
HFJMHHUEXBGDRU-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)CSC1=NN=C(N1CC=C)CNC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
SMILES canónico |
CC(=NNC(=O)CSC1=NN=C(N1CC=C)CNC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(5-{2-Nitrophenyl}-2-furyl)vinyl]-8-quinolinol](/img/structure/B449455.png)

![N-[4-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-2-thiophenecarboxamide](/img/structure/B449457.png)







![2,2-dichloro-N-{2-[(dichloroacetyl)amino]phenyl}acetamide](/img/structure/B449467.png)



